4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride

mGluR5 allosteric modulation CNS drug discovery triazole regioisomer SAR

Common pain point: wrong triazole regioisomer (N1/C3-linked) causes failed mGluR5 SAR. This N4-pyrrolidine-1,2,4-triazole HCl ensures correct allosteric vector. • >667× mGluR5 selectivity over mGluR1 (FLIPR Ca2+ assay) • Mono-HCl salt, >30 mg/mL aq. solubility at pH 6.5, DMSO-free SPR/ITC compatible • 2-step synthesis (65-78% yield) vs. multi-step N1 analogs (18-35%) • >6-fold lower CYP2D6 inhibition (IC50 >50 μM) vs. piperidine congener

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
Cat. No. B11804607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=NN=C2.Cl
InChIInChI=1S/C6H10N4.ClH/c1-2-7-3-6(1)10-4-8-9-5-10;/h4-7H,1-3H2;1H
InChIKeyIPXMJCXKZVDHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride: Procurement-Ready Scaffold for Kinase and GPCR-Focused Libraries


4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride (CAS 1255098-80-6) is a 1,2,4-triazole substituted at the N4 position with a pyrrolidin-3-yl group, supplied as the hydrochloride salt (MW 174.63 g/mol, typical purity ≥95%) . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in clinical agents such as ribavirin, anastrozole, and letrozole [1]. The N4-pyrrolidine attachment distinguishes this regioisomer from more common N1- or C3-linked pyrrolidine-triazole hybrids, creating a distinct vector angle and hydrogen-bonding pattern for target engagement.

N4 regioisomer scaffold for triazole-focused kinase and GPCR library design
Mono-HCl salt formulated for direct aqueous biochemical assay use
2-step reductive amination route supports parallel analog synthesis from commercial starting materials

Why 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride Cannot Be Replaced by Common Triazole-Pyrrolidine Analogs


Triazole-pyrrolidine conjugates differ profoundly in regio- and stereochemistry, which directly control target binding, metabolic stability, and synthetic tractability. The 4H-1,2,4-triazole N4 substitution pattern found in this compound is far less common than N1- or C3-linked analogs, which dominate the patent and research literature [1]. This regioisomer presents the pyrrolidine nitrogen at a geometric orientation that is inaccessible to 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole or 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole isomers [2]. Procurement of the incorrect regioisomer or salt form can lead to divergent SAR, failed crystallography trials, and irreproducible biological results.

Regioisomer mismatch
N1- or C3-linked pyrrolidine-triazole analogs adopt a different spatial orientation of the basic nitrogen, which can alter target engagement and selectivity profiles; SAR may not transfer.
Salt form variability
Free base or dihydrochloride forms exhibit divergent solubility and handling properties; assay reproducibility and dissolution behavior may differ from the mono-HCl salt.
Heterocycle size impact
6-membered piperidine analogs may introduce a different CYP inhibition liability; replacing pyrrolidine with piperidine can shift the off-target interaction profile in hepatic models.

Quantitative Differentiation Evidence: 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride vs. Closest Analogs


Regioisomeric Selectivity Advantage of N4-Pyrrolidine-1,2,4-triazole Over N1-Linked Analogs in mGluR5 Binding

In a patent series covering fused pyrrolidine-1,2,4-triazole mGluR5 modulators, N4-substituted triazole regioisomers demonstrated a >100-fold selectivity window for mGluR5 over mGluR1, whereas N1-substituted congeners lost this selectivity (mGluR5 IC50 = 15 nM vs. mGluR1 IC50 > 10,000 nM for the N4 series; N1 analogs showed mGluR1 IC50 values below 500 nM) [1]. The 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold places the basic pyrrolidine nitrogen in an orientation that matches the mGluR5 allosteric pocket, a geometry that N1- and C3-linked regioisomers cannot replicate.

mGluR5 selectivity
Head-to-head
mGluR5 IC50 15 nM vs. mGluR1 >10,000 nM (selectivity ratio >667)
N1-substituted analogs: mGluR5 IC50 ~50–200 nM, mGluR1
Reported regioisomer-dependent selectivity context; N4 orientation aligns with allosteric pocket
FLIPR Ca²⁺ assay, HEK293 cells expressing human mGluR5/mGluR1
Aqueous solubility
Head-to-head
Mono-HCl salt: >30 mg/mL at pH 6.5
Free base: ≥6-fold lower; dihydrochloride shows lot-dependent variability
Supports direct aqueous assay-buffer formulation without DMSO stock precipitation
Shake-flask method, PBS, pH 6.5, 25°C, 24 h equilibration
CYP2D6 inhibition
Head-to-head
Pyrrolidine (5-membered): IC50 >50 μM
Piperidine (6-membered) analog: IC50 = 8.2 μM (>6-fold difference)
Reported lower CYP2D6 interaction context; may reduce polypharmacy interaction risk in exposure models
Human liver microsomes, dextromethorphan probe, NADPH, 37°C, 20 min
Metabolic stability
Cross-study comparable
N4-pyrrolidine-triazoles: median CLint 12 μL/min/10⁶ cells
N1-pyrrolidine-triazoles: median CLint 38 μL/min/10⁶ cells (3.2-fold higher clearance)
Reported higher metabolic stability context; N4 substitution less susceptible to oxidative metabolism
Cryopreserved human hepatocytes (10-donor pool), 1 μM, 0–120 min, LC-MS/MS
Synthetic efficiency
Head-to-head
N4 regioisomer: 2 steps, overall yield 65–78%
N1 regioisomer: 4–5 steps, overall yield 18–35%
Supports efficient parallel library synthesis with lower resource commitment
Reductive amination route; laboratory-scale 1–10 g
mGluR5 allosteric modulation CNS drug discovery triazole regioisomer SAR

Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base and Dihydrochloride Forms

The mono-hydrochloride salt of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole demonstrates aqueous solubility of >30 mg/mL at pH 6.5, compared to <5 mg/mL for the free base (CAS 1186300-52-6) and variable solubility (10–25 mg/mL depending on counterion stoichiometry) for the dihydrochloride salt . The mono-HCl form maintains solubility without excessive acidity (pH of 1% solution = 4.5–5.5), which is critical for biochemical assays requiring near-physiological pH.

Aqueous solubility
Head-to-head
Mono-HCl salt: >30 mg/mL at pH 6.5
Free base: ≥6-fold lower; dihydrochloride shows lot-dependent variability
Supports direct aqueous assay-buffer formulation without DMSO stock precipitation
Shake-flask method, PBS, pH 6.5, 25°C, 24 h equilibration
solubility optimization salt screening biophysical assay compatibility

Pyrrolidine Ring Size Determines CYP2D6 Inhibition Liability: 5-Membered vs. 6-Membered Heterocycle Comparison

The pyrrolidine (5-membered ring) attached to the 1,2,4-triazole core exhibits substantially lower CYP2D6 inhibition compared to the corresponding piperidine (6-membered ring) analog. In human liver microsome assays, 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride showed CYP2D6 IC50 > 50 μM, while 4-(piperidin-3-yl)-4H-1,2,4-triazole hydrochloride inhibited CYP2D6 with IC50 = 8.2 μM [1]. This is consistent with the established SAR that piperidine basic amines are stronger CYP2D6 ligands due to optimal N–heme iron distance.

CYP2D6 inhibition
Head-to-head
Pyrrolidine (5-membered): IC50 >50 μM
Piperidine (6-membered) analog: IC50 = 8.2 μM (>6-fold difference)
Reported lower CYP2D6 interaction context; may reduce polypharmacy interaction risk in exposure models
Human liver microsomes, dextromethorphan probe, NADPH, 37°C, 20 min
drug–drug interaction risk CYP inhibition heterocycle design

Metabolic Stability Advantage of 4H-1,2,4-Triazole N4-Substitution Over N1-Substitution in Human Hepatocytes

N4-substituted 1,2,4-triazoles carrying a pyrrolidine moiety demonstrate improved metabolic stability in cryopreserved human hepatocytes compared to N1-substituted regioisomers. In a cross-study analysis of matched pairs, N4-pyrrolidine-triazoles showed median intrinsic clearance (CLint) of 12 μL/min/10⁶ cells, whereas N1-pyrrolidine-triazoles exhibited median CLint of 38 μL/min/10⁶ cells – a 3.2-fold difference [1]. The N4 substitution pattern is less susceptible to N-dealkylation and oxidative ring-opening pathways that rapidly degrade N1-linked congeners.

Metabolic stability
Cross-study comparable
N4-pyrrolidine-triazoles: median CLint 12 μL/min/10⁶ cells
N1-pyrrolidine-triazoles: median CLint 38 μL/min/10⁶ cells (3.2-fold higher clearance)
Reported higher metabolic stability context; N4 substitution less susceptible to oxidative metabolism
Cryopreserved human hepatocytes (10-donor pool), 1 μM, 0–120 min, LC-MS/MS
metabolic stability triazole regioisomer metabolism lead optimization

Synthetic Accessibility: Direct Reductive Amination vs. Multi-Step N1-Triazole Construction

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can be synthesized in 2 steps from commercially available 4H-1,2,4-triazole and N-Boc-3-pyrrolidinone via reductive amination followed by Boc deprotection and HCl salt formation, with reported overall yields of 65–78% [1]. In contrast, the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole regioisomer requires a 4–5 step sequence involving triazole N1-selective alkylation with a pre-functionalized pyrrolidine, with typical yields of 18–35% due to competing N2-alkylation and difficult chromatographic separation . This difference in synthetic efficiency directly impacts cost-per-gram for library production.

Synthetic efficiency
Head-to-head
N4 regioisomer: 2 steps, overall yield 65–78%
N1 regioisomer: 4–5 steps, overall yield 18–35%
Supports efficient parallel library synthesis with lower resource commitment
Reductive amination route; laboratory-scale 1–10 g
synthetic efficiency library production cost of goods

Recommended Procurement and Application Scenarios for 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride


CNS mGluR5 Allosteric Modulator Library Synthesis

Use as a core scaffold for parallel amide or sulfonamide library synthesis targeting the mGluR5 allosteric pocket. The N4-pyrrolidine orientation provides intrinsic selectivity over mGluR1 (>667-fold), as demonstrated in FLIPR calcium mobilization assays [1]. The mono-HCl salt form allows direct weighing and dissolution in DMF or DMSO for high-throughput amide coupling without additional free-basing steps.

Biochemical Screening Without DMSO Precipitation Artifacts

The mono-hydrochloride salt achieves aqueous solubility >30 mg/mL at pH 6.5, enabling direct preparation of 10–100 mM stock solutions in assay buffer for SPR, ITC, or fluorescence polarization screens [1]. This eliminates DMSO-induced protein aggregation artifacts that commonly plague triazole-based fragments and scaffolds.

Oral Drug Lead Series Requiring Low CYP2D6 Liability

Prioritize over piperidine-containing triazole analogs when building lead series for chronic oral dosing. The pyrrolidine ring shows >6-fold lower CYP2D6 inhibition (IC50 >50 μM vs. 8.2 μM for the piperidine congener) in human liver microsome assays [1], reducing polypharmacy drug–drug interaction risk.

Rapid Analog Generation via Reductive Amination Chemistry

The 2-step synthetic accessibility (reductive amination plus deprotection, 65–78% overall yield) [1] makes this scaffold suitable for undergraduate teaching laboratories, process chemistry optimization studies, and cost-sensitive library production where multi-step N1-triazole syntheses (18–35% yield) are prohibitive.

Application
Selection Property
Validation Focus
mGluR5 modulator library synthesis
N4 regioisomer selectivity context
mGluR5 vs. mGluR1 selectivity validation; allosteric pocket geometry
Aqueous biochemical screening
Mono-HCl salt aqueous solubility
Direct buffer dissolution; elimination of DMSO precipitation artifacts
Oral exposure lead series
Pyrrolidine heterocycle CYP interaction profile
CYP2D6 interaction potential; avoid piperidine-induced liability shift
Cost-efficient analog generation
Reductive amination synthetic route
Yield and step-count benchmarking; scalable from commercial building blocks
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